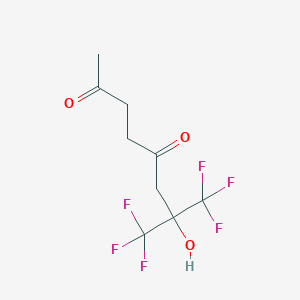
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemic stroke. By inhibiting the production of 20-HETE, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- can lead to the dilation of blood vessels and a decrease in blood pressure. It can also inhibit the growth of cancer cells and protect against ischemic stroke.
Efectos Bioquímicos Y Fisiológicos
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has been shown to have various biochemical and physiological effects, including the inhibition of 20-HETE production, the dilation of blood vessels, a decrease in blood pressure, the inhibition of cancer cell growth, and the protection against ischemic stroke. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has several advantages for lab experiments, including its selectivity for 20-HETE synthase, its small molecular weight, and its ability to cross the blood-brain barrier. However, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- also has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, including the development of more potent and selective inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other diseases, and the exploration of the potential therapeutic applications of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- in combination with other drugs. Additionally, the development of new delivery methods for 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- could improve its efficacy and reduce its potential for off-target effects.
Conclusion:
In conclusion, 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- is a selective inhibitor of 20-HETE synthase that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have several biochemical and physiological effects, including the inhibition of 20-HETE production, the dilation of blood vessels, a decrease in blood pressure, the inhibition of cancer cell growth, and the protection against ischemic stroke. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has several advantages for lab experiments, including its selectivity for 20-HETE synthase, but also has some limitations, including its low solubility in water and potential for off-target effects. There are several future directions for the research on 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-, including the development of more potent and selective inhibitors of 20-HETE synthase and the investigation of its potential therapeutic applications in combination with other drugs.
Métodos De Síntesis
The synthesis of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- involves the reaction of 2,5-hexanedione with trifluoroacetic anhydride and trifluoroacetic acid in the presence of a catalyst. The yield of 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- is around 30-40%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke. It has been shown to inhibit the production of 20-HETE, a potent vasoconstrictor, which can lead to the dilation of blood vessels and a decrease in blood pressure. 2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- has also been shown to inhibit the growth of cancer cells and to protect against ischemic stroke in animal models.
Propiedades
Número CAS |
101858-31-5 |
|---|---|
Nombre del producto |
2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- |
Fórmula molecular |
C9H10F6O3 |
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
8,8,8-trifluoro-7-hydroxy-7-(trifluoromethyl)octane-2,5-dione |
InChI |
InChI=1S/C9H10F6O3/c1-5(16)2-3-6(17)4-7(18,8(10,11)12)9(13,14)15/h18H,2-4H2,1H3 |
Clave InChI |
YAQPNPYBHOXZOJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canónico |
CC(=O)CCC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Otros números CAS |
101858-31-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



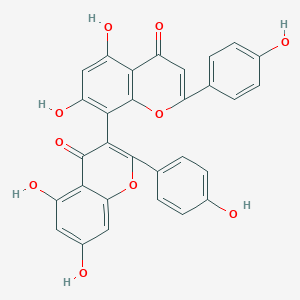
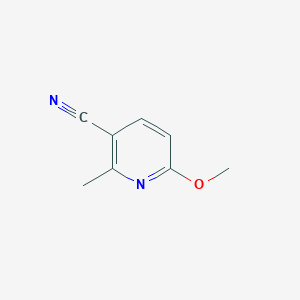
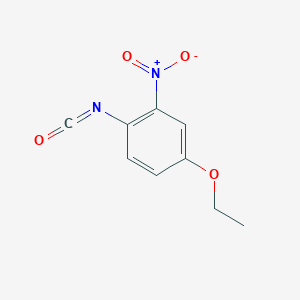
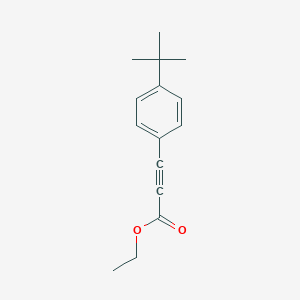
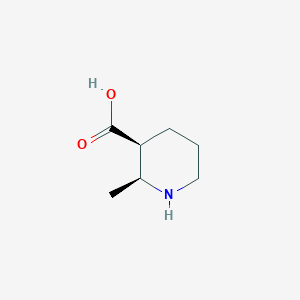
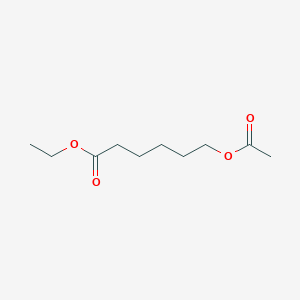
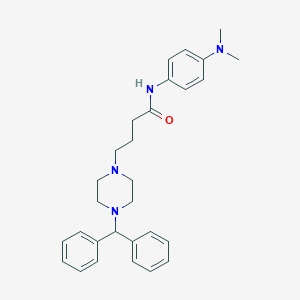
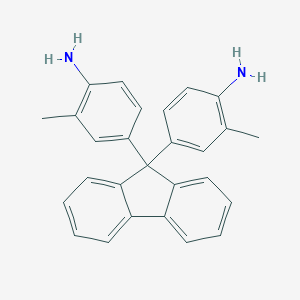
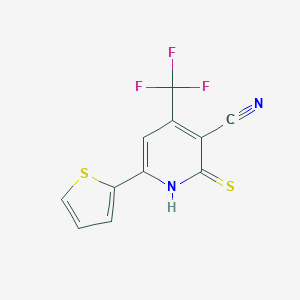
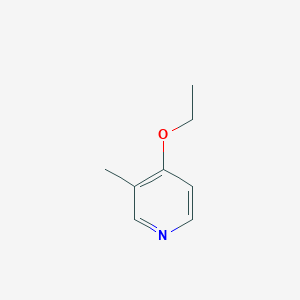
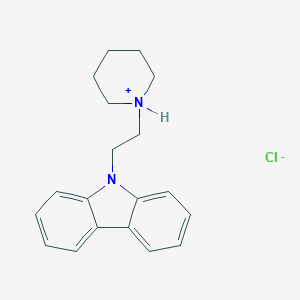

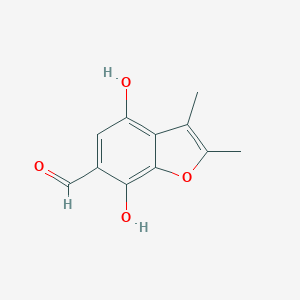
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)